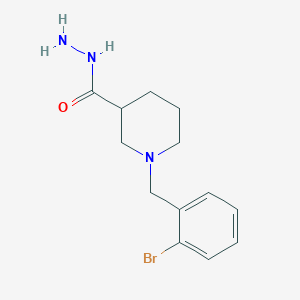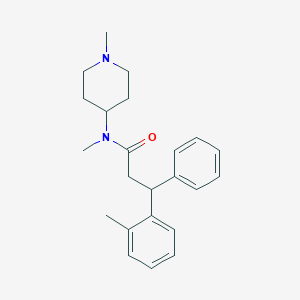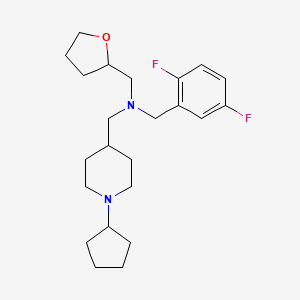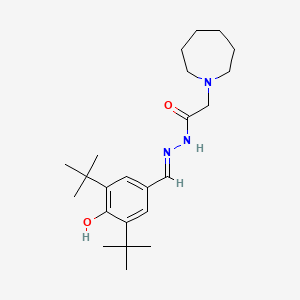![molecular formula C18H28N4O2 B5974919 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic lactam that has been synthesized through a multistep process.5]decan-6-one.
Mécanisme D'action
The mechanism of action of 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that the compound may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins that are responsible for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one have been extensively studied. This compound has been found to exhibit anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the research on 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis method of 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process. The first step involves the reaction of 1H-pyrazole-1-carboxylic acid with N,N-dimethylpropane-1,3-diamine to form the intermediate compound. The intermediate compound is then treated with acetic anhydride to form the acetylated intermediate. The acetylated intermediate is then reacted with 1,2-dibromoethane to form the spirocyclic lactam. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-(2,2-dimethylpropyl)-2-(2-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-17(2,3)13-21-9-4-6-18(16(21)24)7-11-20(14-18)15(23)12-22-10-5-8-19-22/h5,8,10H,4,6-7,9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIFBVRWVVADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1=O)CCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,2-Dimethylpropyl)-2-(2-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)


![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)